molecular formula C22H31NO3 B1385703 N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine CAS No. 1040691-96-0

N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine

Cat. No.: B1385703
CAS No.: 1040691-96-0
M. Wt: 357.5 g/mol
InChI Key: VCXCAPVMZGNBIZ-UHFFFAOYSA-N
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Description

Overview of N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine

This compound is a tertiary amine compound characterized by its complex molecular structure and distinctive physicochemical properties. The compound possesses the molecular formula C₂₂H₃₁NO₃ and exhibits a molecular weight of 357.5 grams per mole, establishing it as a moderately sized organic molecule within the aniline derivative family. The structural composition features two distinct aromatic ring systems connected through an ethyl amino linkage, with each ring bearing specific substituent groups that significantly influence the compound's chemical behavior and reactivity patterns.

The primary structural components include a 3-(2-ethoxyethoxy)phenyl group and a 2-(2-isopropyl-5-methylphenoxy)ethyl group, both attached to a central nitrogen atom. The ethoxyethoxy substituent provides enhanced water solubility characteristics and potential hydrogen bonding capabilities, while the isopropyl and methyl groups contribute to the compound's hydrophobic properties and steric hindrance effects. These structural features collectively determine the compound's physicochemical profile and influence its behavior in various chemical environments and reactions.

The compound demonstrates notable stability under standard laboratory conditions and exhibits moderate solubility in organic solvents, making it suitable for various synthetic applications and research investigations. The presence of multiple ether linkages and aromatic systems contributes to its electron distribution patterns and influences its reactivity toward nucleophilic and electrophilic species. Additionally, the tertiary amine nitrogen serves as a potential coordination site for metal complexation and provides opportunities for further chemical modifications through alkylation or acylation reactions.

Historical Context and Discovery

The development of this compound emerged from systematic research into substituted aniline derivatives and their potential applications in various chemical fields. The compound was first synthesized and characterized as part of broader investigations into phenoxyethyl amine derivatives, which gained prominence in the early 21st century due to their diverse chemical properties and potential utility in pharmaceutical and materials science applications. The systematic assignment of the Chemical Abstracts Service number 1040691-96-0 occurred during comprehensive cataloging efforts to document emerging organic compounds with potential commercial and research significance.

Historical research into similar structural frameworks can be traced to investigations of phenoxy compounds and their amine derivatives, which have been subjects of extensive study since the mid-20th century. The specific combination of ethoxyethoxy and isopropyl-methylphenoxy substituents represents a relatively recent synthetic achievement, reflecting advances in selective organic synthesis methodologies and improved understanding of structure-activity relationships in complex organic molecules. Early synthetic approaches focused on developing efficient methodologies for introducing multiple substituent groups while maintaining structural integrity and avoiding unwanted side reactions.

The compound's discovery and characterization contributed to expanding the chemical library of available synthetic intermediates and research tools for organic chemists and materials scientists. Initial studies concentrated on optimizing synthetic routes and establishing reliable characterization methods using spectroscopic techniques and analytical chemistry approaches. The documentation of its chemical properties and potential applications has facilitated subsequent research efforts and enabled broader scientific community access to this important chemical entity.

Research documentation indicates that the compound's synthesis involves sophisticated organic chemistry techniques, reflecting the evolution of synthetic methodologies and the increasing ability to create complex molecular architectures with precise control over functional group placement and stereochemistry. The successful preparation and characterization of this compound demonstrated advances in multi-step synthetic sequences and highlighted the importance of careful reaction condition optimization in achieving desired product formation and purity levels.

Relevance in Contemporary Chemical Research

This compound has gained considerable attention in contemporary chemical research due to its unique structural features and potential applications across multiple scientific disciplines. The compound serves as a valuable synthetic intermediate in the preparation of more complex molecular structures, particularly in the development of novel materials with specific physicochemical properties and functional characteristics. Current research investigations have explored its utility in various chemical transformations and its potential role as a building block for advanced organic materials and pharmaceutical compounds.

The structural complexity of this compound provides researchers with numerous opportunities for chemical modifications and derivatization reactions, enabling the development of compound libraries and structure-activity relationship studies. Contemporary studies have focused on understanding the relationship between the compound's structural features and its chemical reactivity, particularly examining how the different substituent groups influence overall molecular behavior and interaction patterns with other chemical species. These investigations have contributed to broader understanding of substituted aniline chemistry and provided insights into designing compounds with tailored properties for specific applications.

Research applications have extended to materials science investigations, where the compound's multiple functional groups and aromatic systems offer potential for developing novel polymeric materials and coordination complexes. The presence of both hydrophilic and hydrophobic regions within the molecular structure makes it particularly interesting for studies involving surfactant behavior and amphiphilic molecule design. Additionally, the compound's potential for metal coordination through its nitrogen atom has attracted attention from researchers investigating coordination chemistry and catalytic applications.

Current scientific literature reflects growing interest in exploring the compound's behavior in various chemical environments and its potential utility in advanced synthetic methodologies. Research efforts have focused on developing efficient synthetic routes, optimizing reaction conditions, and establishing comprehensive characterization protocols to support broader scientific applications. The compound's availability through specialized chemical suppliers has facilitated increased research activity and enabled collaborative investigations across multiple research institutions and industrial laboratories.

Scope and Objectives of the Review

This comprehensive review aims to provide detailed examination of this compound from multiple scientific perspectives, focusing on its chemical properties, synthetic methodologies, and research applications. The primary objective involves synthesizing available information about this compound to create a comprehensive resource for researchers and practitioners working with substituted aniline derivatives and related chemical systems. The review encompasses structural analysis, physicochemical characterization, and discussion of current research trends and future directions in compound development and application.

The scope includes detailed analysis of the compound's molecular architecture and how specific structural features contribute to its overall chemical behavior and potential applications. Particular attention will be given to understanding the relationships between structural components and functional properties, providing insights that can guide future research efforts and synthetic developments. The review will examine available synthetic methodologies for compound preparation, highlighting efficient approaches and identifying areas where methodological improvements might be achieved.

Research applications represent a central focus of this review, with emphasis on documenting current uses and identifying potential future applications based on the compound's chemical properties and structural characteristics. The analysis will consider both fundamental research applications and potential practical implementations across various scientific and industrial domains. Special attention will be given to emerging research trends and novel applications that demonstrate the compound's versatility and potential for contributing to scientific advancement.

Table 1. Fundamental Properties of this compound

Property Value Source
Chemical Abstracts Service Number 1040691-96-0
Molecular Formula C₂₂H₃₁NO₃
Molecular Weight 357.5 g/mol
Chemical Classification Substituted Aniline Derivative
Physical State Not specified
Purity (Commercial) 95%

The review will also address methodological considerations for compound handling, characterization, and application, providing practical guidance for researchers interested in incorporating this compound into their investigations. The comprehensive nature of this review reflects the growing importance of well-characterized chemical intermediates in advancing scientific research and the need for consolidated information resources that support efficient research progress and collaborative scientific efforts.

Properties

IUPAC Name

3-(2-ethoxyethoxy)-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-5-24-13-14-25-20-8-6-7-19(16-20)23-11-12-26-22-15-18(4)9-10-21(22)17(2)3/h6-10,15-17,23H,5,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXCAPVMZGNBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)NCCOC2=C(C=CC(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For instance, the ethoxyethoxy group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyethoxy halide.

    Amidation Reactions: The formation of the amine linkage is achieved through amidation reactions, where an amine reacts with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs catalysts and optimized reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

  • Drug Design: The main compound’s combination of ethoxyethoxy and bulky phenoxy groups may optimize solubility and target binding in CNS drugs.
  • Synthesis : Methods from (Heck coupling) and (olefinic amine synthesis) could be adapted for scalable production.

Limitations : Direct pharmacological data for the main compound are unavailable; inferences rely on structural analogs. Further experimental studies are needed to validate these comparisons.

Biological Activity

N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine, with the chemical formula C22H31NO3C_{22}H_{31}NO_3 and CAS number 1040691-96-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H31NO3C_{22}H_{31}NO_3
  • Molecular Weight : 365.49 g/mol
  • Structure : The compound features a phenyl group substituted with an ethoxyethoxy moiety and an isopropyl-5-methylphenoxy group, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer properties. The following sections detail these findings.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
This compoundHeLaTBDTBD
5-FU (Control)HeLa74.69 ± 7.854.08
MTX (Control)HeLa42.88 ± 8.073.14

Note: TBD indicates that specific data for the compound needs to be established through further experimental studies.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process crucial for eliminating cancerous cells.

Case Study Findings
In a related study on similar compounds, it was found that treatment with these agents resulted in:

  • Increased expression of pro-apoptotic proteins (e.g., Bax).
  • Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
  • Activation of caspases involved in the apoptotic pathway.

These findings suggest that this compound may similarly influence these apoptotic pathways, warranting further investigation.

Toxicological Profile

Preliminary assessments indicate that this compound may have irritant properties, which necessitates careful handling and consideration in therapeutic contexts.

Q & A

Q. Q1. What are the established synthetic routes for N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For structurally analogous compounds (e.g., substituted phenoxyethylamines), common steps include:

Halogenation : Activation of phenolic precursors using halogens (e.g., Cl, Br) to generate reactive intermediates.

Nucleophilic Substitution : Reaction of activated intermediates with amines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

Purification : Column chromatography or recrystallization to isolate the final product .

Q. Key Variables Affecting Yield :

  • Temperature control during substitution to minimize side reactions.
  • Solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics.
  • Stoichiometric ratios of amine to halogenated precursor (optimal 1.2:1 molar ratio) .

Q. Q2. How is the structural identity of this compound validated in academic research?

Methodological Answer: Structural confirmation relies on a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and connectivity (e.g., methoxy vs. ethoxy groups). For example, aromatic protons in the 6.5–7.5 ppm range and ethoxy protons at ~1.2–1.4 ppm (triplet) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., C₂₃H₃₃NO₃).
  • Infrared Spectroscopy (IR) : Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~3350 cm⁻¹ (N-H stretch) .

Q. Q3. What preliminary biological assays are recommended to assess its bioactivity?

Methodological Answer: Initial screening should focus on target-agnostic assays:

Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to evaluate safety margins.

Enzyme Inhibition : Broad-spectrum kinase or protease panels to identify potential targets.

Membrane Permeability : Caco-2 cell monolayer assay to predict oral bioavailability .

Advanced Research Questions

Q. Q4. How can researchers optimize the synthesis of this compound to improve scalability and purity?

Methodological Answer: Advanced optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .
  • Flow Chemistry : Continuous flow systems enhance reproducibility and reduce side-product formation.
  • DoE (Design of Experiments) : Statistical modeling to identify critical parameters (e.g., pH, solvent choice) .

Case Study : A 2024 study on similar phenoxyethylamines achieved 85% purity via gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q5. How should contradictory data regarding its binding affinity to serotonin receptors be resolved?

Methodological Answer: Contradictions in binding assays (e.g., 5-HT2C vs. 5-HT2A) require:

Orthogonal Assays : Compare radioligand binding (e.g., [³H]-LSD) with functional assays (e.g., calcium flux).

Receptor Mutagenesis : Identify key residues influencing binding specificity.

Molecular Dynamics Simulations : Predict ligand-receptor interactions (e.g., hydrogen bonding with Ser3.36) .

Example : A 2024 study resolved discrepancies by correlating NMR-derived conformational flexibility with in vitro activity .

Q. Q6. What computational methods are suitable for predicting its metabolic stability?

Methodological Answer:

  • In Silico CYP450 Metabolism Prediction : Tools like StarDrop or Schrödinger’s ADMET Predictor model oxidation sites (e.g., ethoxy group as a CYP3A4 substrate).
  • MD Simulations : Assess metabolic pathways via free-energy landscapes (e.g., hydrolysis of ether bonds).
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with microsomal half-life data .

Q. Q7. How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Protonate the amine group (pKa ~9.5) to enhance solubility in acidic buffers.
  • Nanoformulation : Lipid-based nanoparticles (e.g., liposomes) to improve dispersion .

Case Study : A 2023 study achieved 90% solubility in PBS (pH 6.5) using 0.5% Tween-80 .

Q. Q8. What strategies mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

  • Strict QC Protocols : NMR purity >95%, HPLC area normalization.
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH).
  • Spectral Fingerprinting : Compare FTIR or Raman spectra across batches .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine
Reactant of Route 2
Reactant of Route 2
N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.